N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide typically involves the reaction of 5-methyl-1,3-benzoxazole with 3-bromophenylpentanamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as anhydrous potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide can be compared with other benzoxazole derivatives, such as:
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: This compound has similar biological activities but differs in its chemical structure due to the presence of chlorine atoms.
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: Another derivative with similar properties but a different alkyl chain length.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-8-18(22)20-15-7-5-6-14(12-15)19-21-16-11-13(2)9-10-17(16)23-19/h5-7,9-12H,3-4,8H2,1-2H3,(H,20,22) |
InChI Key |
XDNGGZSSUOVTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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